Cas no 874623-27-5 (N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide)

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide is a sulfonamide derivative characterized by its unique structural features, including a thiolane-1,1-dioxide moiety and a methoxyphenoxyacetamide group. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting sulfonamide-based pathways. Its molecular architecture allows for selective interactions with biological targets, making it valuable for medicinal chemistry research. The presence of the methoxy group enhances solubility and metabolic stability, while the sulfonyl functionality contributes to its reactivity in nucleophilic substitution reactions. This compound is typically utilized in controlled environments for specialized applications requiring precise chemical modifications.
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide structure
874623-27-5 structure
Product Name:N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide
CAS No:874623-27-5
MF:C14H19NO5S
MW:313.369363069534
CID:6616302
PubChem ID:16269497
Update Time:2025-06-22

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide
    • Z26362226
    • 874623-27-5
    • AKOS017030390
    • F2545-0244
    • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide
    • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide
    • AB00679568-01
    • Inchi: 1S/C14H19NO5S/c1-15(11-7-8-21(17,18)10-11)14(16)9-20-13-5-3-12(19-2)4-6-13/h3-6,11H,7-10H2,1-2H3
    • InChI Key: GGLCKKHXWAVUPW-UHFFFAOYSA-N
    • SMILES: S1(CCC(C1)N(C(COC1C=CC(=CC=1)OC)=O)C)(=O)=O

Computed Properties

  • Exact Mass: 313.09839388g/mol
  • Monoisotopic Mass: 313.09839388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 81.3Ų

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide Pricemore >>

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Additional information on N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide

N-(1,1-dioxo-1λ6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide (CAS No. 874623-27-5): An Overview of Its Properties and Applications in Medicinal Chemistry

N-(1,1-dioxo-1λ6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide (CAS No. 874623-27-5) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to by its systematic name, belongs to the class of thiolane derivatives and is characterized by its thiolane ring and substituted acetamide functionality. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various research and development activities.

The chemical structure of N-(1,1-dioxo-1λ6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide is particularly noteworthy. The thiolane ring, which is a six-membered ring containing sulfur, is oxidized to the dioxo form (S2O2). This oxidation state significantly influences the compound's reactivity and stability. Additionally, the presence of a 4-methoxyphenoxy substituent on the acetamide moiety contributes to its lipophilicity and potential for interaction with biological targets. The methyl group on the nitrogen atom further modulates the compound's solubility and binding affinity.

In recent years, N-(1,1-dioxo-1λ6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound exhibits potent inhibitory effects on certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases. The ability to selectively target these kinases makes it a promising candidate for the development of novel therapeutic agents.

Beyond its enzymatic inhibition properties, N-(1,1-dioxo-1λ6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide has also been investigated for its anti-inflammatory and anti-cancer activities. Studies have demonstrated that it can effectively reduce inflammation by modulating the expression of pro-inflammatory cytokines and chemokines. Additionally, preclinical studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. These findings have sparked considerable interest in further exploring its therapeutic potential in clinical settings.

The synthesis of N-(1,1-dioxo-1λ6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide has been optimized through various synthetic routes to improve yield and purity. One common approach involves the reaction of 3-aminothiolane 1,1-dioxide with 2-chloro-N-methylacetamide in the presence of a base, followed by nucleophilic substitution with 4-methoxyphenol. This multi-step process ensures the formation of the desired product with high stereoselectivity and regioselectivity. The availability of efficient synthetic methods has facilitated large-scale production and subsequent evaluation in various biological assays.

The physicochemical properties of N-(1,1-dioxo-1λ6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide are also important considerations for its application in medicinal chemistry. It is generally stable under standard laboratory conditions but may require protection from light and moisture to maintain its integrity over extended periods. The compound's solubility profile is influenced by its functional groups; while it exhibits moderate solubility in organic solvents such as DMSO and ethanol, it is less soluble in water. This property can be advantageous for certain formulations but may necessitate the use of solubilizing agents or other formulation strategies for optimal delivery.

In terms of safety and toxicity, preliminary studies suggest that N-(1,1-dioxo-1λ6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide has a favorable safety profile at therapeutic concentrations. However, as with any new chemical entity (NCE), comprehensive toxicological evaluations are essential to ensure its safety for human use. These evaluations typically include in vitro cytotoxicity assays, genotoxicity tests, and animal studies to assess potential adverse effects on various organ systems.

The future prospects for N-(1,1-dioxo-1λ6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide are promising. Ongoing research aims to further elucidate its mechanism of action and optimize its pharmacological properties through structure-based drug design approaches. Additionally, efforts are underway to develop novel formulations that enhance its bioavailability and therapeutic efficacy. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in the development of new treatments for a range of diseases.

In conclusion, N-(1,1-dioxo-1λ6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide (CAS No. 874623-27-5) represents a promising compound with diverse applications in medicinal chemistry. Its unique structural features and biological activities make it a valuable target for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound holds significant promise for advancing therapeutic options in various medical fields.

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